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Compound of Interest

Compound Name:
2-(2-Cyanophenoxy)-3-

methylbutanoic acid

CAS No.: 1016502-71-8

Cat. No.: B2876416

Get Quote

Executive Summary & Molecule Profile
Target Molecule: 2-(2-Cyanophenoxy)-3-methylbutanoic acid CAS: 1016502-71-8 Class:

-Aryloxyalkanoic Acid Core Applications: This structural motif is characteristic of synthetic
auxins (herbicides) and PPAR-agonist pharmacophores. The presence of the ortho-cyano
group introduces unique metabolic stability and steric locking compared to the more common
chloro- or methyl-substituted analogs.

This guide details a robust, scalable synthetic route prioritizing regioselectivity and impurity

control. While direct alkylation of the carboxylic acid dianion is possible, this protocol utilizes an

Ester-Intermediate Strategy to eliminate competitive O-alkylation of the carboxylate, ensuring

high yield and easier purification.

Retrosynthetic Analysis
To design the optimal route, we disconnect the ether linkage. The target molecule possesses a

chiral center at the
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-position relative to the carboxylic acid.

Disconnection: O–C bond cleavage.

Nucleophile: 2-Cyanophenol (Salicylonitrile) – The ortho-cyano group withdraws electrons,

increasing the acidity of the phenol (

) compared to unsubstituted phenol.

Electrophile: A 2-halo-3-methylbutanoic acid derivative.[1] To prevent side reactions, the acid

moiety is masked as an ester.

Mechanistic Pathway (DOT Diagram)

Target:
2-(2-Cyanophenoxy)-3-methylbutanoic acid

Disconnection:
Ether Cleavage

Retrosynthesis
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Electrophile:
Methyl 2-bromo-3-methylbutanoate
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Figure 1: Retrosynthetic breakdown identifying the core building blocks.
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Detailed Synthetic Protocol
Phase 1: Synthesis of the Electrophile (Esterification)
Note: If Methyl 2-bromo-3-methylbutanoate is commercially sourced, skip to Phase 2.

Rationale: Using the free acid (2-bromo-3-methylbutanoic acid) in the coupling step requires 2

equivalents of base and often leads to solubility issues with the dianion. The methyl ester is a

superior electrophile for

reactions.

Protocol:

Reagents: 2-Bromo-3-methylbutanoic acid (1.0 eq), Methanol (solvent/reactant),

(cat. 0.1 eq).[2][3]

Conditions: Reflux for 4–6 hours.

Workup: Concentrate MeOH, dilute with DCM, wash with sat.

(to remove unreacted acid), dry over

.

Yield Expectation: >90% (Quantitative conversion typical).

Phase 2: Williamson Ether Coupling (The Critical Step)
This step constructs the core ether linkage via an

mechanism.

Reagents:

Substrate A: 2-Cyanophenol (1.0 eq)

Substrate B: Methyl 2-bromo-3-methylbutanoate (1.1 eq)

Base: Potassium Carbonate (
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) (2.0 eq) – Preferred over NaH for milder conditions and ease of handling.

Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup; DMF is preferred

if reaction kinetics are slow.

Step-by-Step Methodology:

Activation: Charge a reaction vessel with 2-Cyanophenol and anhydrous MeCN. Add

. Stir at RT for 30 mins to generate the phenoxide anion. Visual Check: The solution often
turns yellow/orange.

Addition: Add Methyl 2-bromo-3-methylbutanoate dropwise.

Reaction: Heat to reflux (

) for 6–12 hours.

Process Control: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[4] Look for the

disappearance of the phenol.

Workup:

Filter off solid inorganic salts (

, excess

).

Concentrate the filtrate to obtain the crude ester intermediate.

Purification (Optional): If crude purity <90%, pass through a short silica plug eluting with

Hexane/EtOAc.

Phase 3: Controlled Hydrolysis (Saponification)
Critical Control Point: The nitrile group is susceptible to hydrolysis under vigorous acidic or

basic conditions. We must selectively hydrolyze the ester while leaving the cyano group intact.

Protocol:
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Solvent System: THF:Water (3:1).

Base: Lithium Hydroxide (

) (1.5 eq). LiOH is milder than NaOH and minimizes nitrile attack.

Conditions: Stir at Room Temperature for 4–8 hours. Do not reflux.

Quench & Isolation:

Acidify carefully with 1M HCl to pH 3–4. Caution: Do not go below pH 2 to avoid nitrile

hydrolysis.

Extract with Ethyl Acetate (3x).

Wash combined organics with Brine, dry over

, and concentrate.

Synthetic Workflow Diagram
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Step Critical Check Start:
2-Cyanophenol

Step 1: Deprotonation
(K2CO3 / MeCN)

Step 2: Coupling
(+ Bromo-ester, Reflux)

IPC: Check Phenol Consumption
(HPLC/TLC)

Incomplete

Step 3: Hydrolysis
(LiOH, THF/H2O, RT)

Pass

CRITICAL: Temp < 30°C
(Protect Nitrile) Workup: Acidify to pH 3-4

Final Product:
2-(2-Cyanophenoxy)-3-methylbutanoic acid

Click to download full resolution via product page

Figure 2: Process flow highlighting the critical temperature control during hydrolysis.

Purification & Characterization
Purification Strategy
The crude acid is often a solid.
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Recrystallization: The preferred method.

Solvent System: Hexane/Ethyl Acetate or Cyclohexane/Toluene.

Procedure: Dissolve in minimum hot EtOAc, add warm Hexane until turbid, cool slowly to

.

Acid-Base Extraction: If oil persists, dissolve in sat.

, wash with ether (removes unhydrolyzed ester), then re-acidify aqueous layer and extract.

Analytical Profile (Expected)
NMR (400 MHz,

):

10.0–12.0 (br s, 1H, COOH)

7.5–6.9 (m, 4H, Ar-H)

4.6 (d, 1H, O-CH-COOH, characteristic doublet due to coupling with isopropyl CH)

2.4 (m, 1H, CH-(CH3)2)

1.1 (d, 3H, CH3),

1.05 (d, 3H, CH3)

IR Spectroscopy:

2230 cm

: Distinct sharp peak for C

N (Nitrile).

1710–1730 cm

: Strong C=O stretch (Carboxylic Acid).
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2500–3300 cm

: Broad O-H stretch (Acid).

Troubleshooting & Scientific Integrity
Issue Probable Cause Corrective Action

Low Yield (Step 2)
Incomplete deprotonation or

moisture in solvent.

Ensure MeCN is anhydrous.

Increase

to 2.5 eq. Add catalytic KI

(Finkelstein) to accelerate

.

Nitrile Hydrolysis
Hydrolysis step too vigorous

(High pH or Temp).

Use LiOH at Room Temp.

Ensure pH during workup does

not drop below 2.0.

Racemization

inversion is standard, but basic

reflux can racemize the

-proton.

If chiral purity is required, avoid

prolonged heating. Use the

Mitsunobu reaction (Phenol +

-hydroxy ester) for

stereochemical

retention/inversion control.
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synthesis-of-2-2-cyanophenoxy-3-methylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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